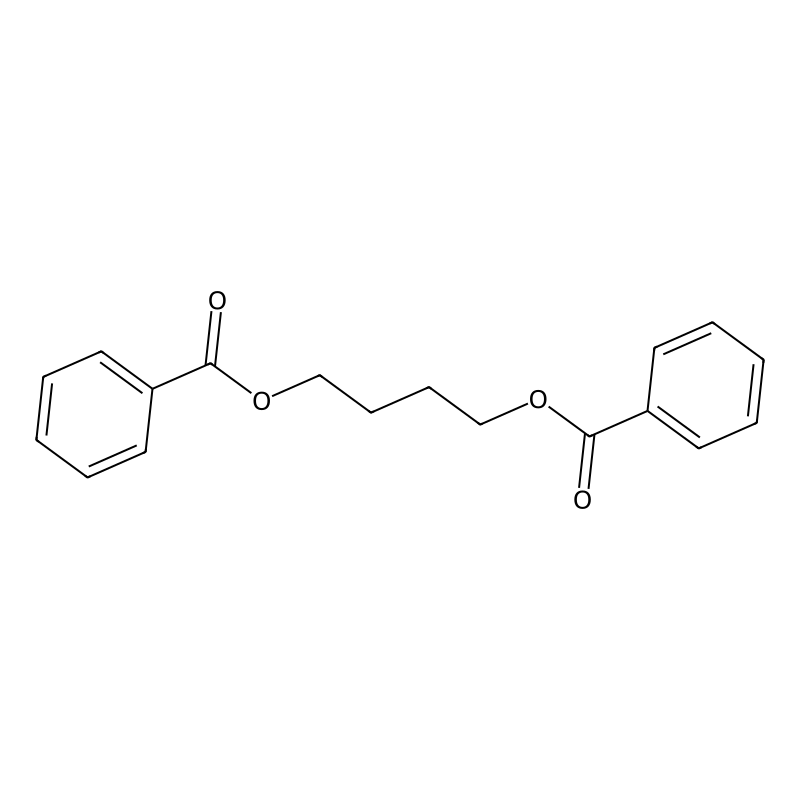

1,4-Butanediol, dibenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential applications based on structure

The presence of diol and dibenzoate groups in the molecule suggests potential areas of research, but these are speculative. Diol groups can participate in hydrogen bonding, which is important in biological processes. Esters, like dibenzoates, can be used as prodrugs, which are inactive forms of a drug that are converted to the active form in the body []. However, specific research on 1,4-Butanediol, dibenzoate related to these applications is not widely documented.Availability of Information

Scientific literature databases like PubMed or Google Scholar do not return many results when searching for "1,4-Butanediol, dibenzoate" and scientific research. This suggests that research on this specific compound is limited or not well documented in the public domain [, ].

1,4-Butanediol, dibenzoate is an ester compound with the molecular formula and a molecular weight of approximately 298.34 g/mol. It is formed by the esterification of 1,4-butanediol with benzoic acid, resulting in a compound that features two benzoate groups attached to a butanediol backbone. This compound is recognized for its potential applications in various fields, including plastics and pharmaceuticals, due to its unique chemical properties and structural characteristics .

- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into 1,4-butanediol and benzoic acid.

- Transesterification: This reaction involves exchanging the benzoate groups with other alcohols, which can lead to the formation of different esters.

- Polymerization: It can participate in polycondensation reactions to form polyesters such as polybutylene terephthalate when reacted with dicarboxylic acids .

The biological activity of 1,4-butanediol, dibenzoate has been studied primarily concerning its potential toxicity and environmental impact. It is classified as very toxic to aquatic life and may cause allergic reactions upon skin contact . Additionally, studies on similar compounds have indicated that dibenzoate esters can exhibit varying degrees of biodegradability and toxicity, suggesting that environmental factors play a significant role in their biological interactions .

1,4-Butanediol, dibenzoate can be synthesized through several methods:

- Direct Esterification: This involves the reaction of 1,4-butanediol with benzoic acid in the presence of an acid catalyst. The reaction typically requires elevated temperatures to drive off water formed during the process.

- Transesterification: This method involves reacting 1,4-butanediol with benzoate esters derived from other alcohols. This allows for the introduction of different functional groups while maintaining the dibenzoate structure.

- Biocatalytic Synthesis: Recent advancements have shown that enzymes can be used to catalyze the esterification process under mild conditions, offering a more environmentally friendly alternative to traditional synthesis methods .

1,4-Butanediol, dibenzoate has diverse applications:

- Plasticizers: It is utilized in the production of flexible plastics due to its ability to enhance the flexibility and durability of polymer materials.

- Polymer Production: As a component in polybutylene terephthalate production, it contributes to the creation of high-performance thermoplastics used in automotive and electronic applications.

- Pharmaceuticals: Its unique structure allows for potential use in drug delivery systems or as an intermediate in pharmaceutical synthesis .

Research on interaction studies indicates that 1,4-butanediol, dibenzoate interacts significantly with biological systems and environmental matrices. Studies suggest that its hydrolysis products may have different toxicity profiles compared to the parent compound. Furthermore, interactions with microbial communities have been documented, highlighting its potential biodegradation pathways .

Several compounds share structural similarities with 1,4-butanediol, dibenzoate:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Diethyl phthalate | Common plasticizer; widely studied for toxicity. | |

| Dimethyl terephthalate | Used in polyester production; less toxic than dibenzoates. | |

| Dibenzoate plasticizers | Varies | Known for flexibility but may have higher toxicity profiles. |

Uniqueness

1,4-Butanediol, dibenzoate is unique due to its specific combination of a butanediol backbone with two benzoate groups. This configuration provides distinct physical properties that make it suitable for specialized applications in plastics and pharmaceuticals compared to other similar compounds .

Plasticizers represent a critical class of additives in polymer science that fundamentally alter the physical and mechanical properties of polymers. A plasticizer is defined as an additive mixed with a polymer to enhance flexibility, durability, and processability by lowering the second-order transition temperature of the macromolecule. These substances are typically low molecular weight resins or liquids that form secondary bonds to polymer chains, spreading them apart and increasing what is known as the "free volume" within the polymer matrix.

The incorporation of plasticizers into polymers results in reduced polymer-polymer chain secondary bonding, providing greater mobility for the macromolecules. This molecular-level change manifests as a softer, more easily deformable material. Plasticizers are incorporated specifically into the amorphous regions of polymers, while the structure and size of any crystalline regions remain unaffected.

The integration of plasticizers into polymers involves several distinct stages, particularly in poly(vinyl chloride) (PVC) processing:

- Adsorption step: plasticizer is mixed with the polymer resin

- Adhesion step: plasticizer penetrates and swells the resin particles

- Absorption step: polar groups in the resin are freed from each other

- Intermolecular plasticizing step: plasticizer polar groups interact with polar groups on the resin

- Intramolecular plasticizing step: the structure of the resin is reestablished with full retention of plasticizer

The effectiveness of a plasticizer is typically evaluated by its impact on properties such as glass transition temperature, tensile strength, elongation at break, modulus, hardness, and other physical characteristics that determine the final material's performance.

Emergence of Dibenzoate Plasticizers as Green Alternatives

The historical dominance of phthalate plasticizers, particularly di(2-ethylhexyl) phthalate (DEHP), began to wane following extensive research establishing the toxicity of DEHP and its metabolites. Studies demonstrated the ubiquity of phthalate plasticizers in the environment, leading to regulations requiring the labeling or banning of DEHP in various products.

In response to these regulatory pressures, manufacturers introduced numerous replacement compounds to the market. While some DEHP was replaced by other phthalate plasticizers such as di(isononyl phthalate) (DINP) and diisodecyl phthalate (DIDP), there was also a shift toward structurally different compounds. Among these alternatives, benzoate-based plasticizers emerged as promising candidates due to their more environmentally friendly profile.

Dibenzoate plasticizers, derived from benzoic acid (which in its salt form is used as a food preservative), represent a more environmentally conscious choice compared to traditional phthalates. While they may not be fully "green" plasticizers, they offer reduced health risks and improved environmental performance. Compounds such as dipropylene glycol dibenzoate have demonstrated effectiveness as plasticizers while addressing some of the concerns associated with phthalates.

A particularly significant advantage of certain dibenzoate plasticizers is their enhanced biodegradability compared to other alternatives. For example, 1,5-pentanediol dibenzoate has been shown to biodegrade more rapidly than diethylene glycol dibenzoate due to the replacement of an oxygen atom with a carbon atom in the central linker. This finding has important implications for the environmental impact of these compounds and has driven interest in linear alkyl diol dibenzoates, including 1,4-butanediol dibenzoate.

Historical and Industrial Relevance of 1,4-Butanediol Dibenzoate (1,4-BDB)

1,4-Butanediol dibenzoate emerged as part of the broader search for safer alternatives to traditional phthalate plasticizers. This compound combines the dibenzoate structure with 1,4-butanediol, an important industrial chemical used in numerous processes in the chemical industry.

1,4-Butanediol itself is an organic compound of great industrial importance, serving as a starting material for numerous chemical synthesis processes and for the production of plastics. It is used in the production of polyurethanes, polyamides, polycarbonates, and polyesters, and serves as an important raw material for solvents such as γ-butyrolactone, N-methyl-2-pyrrolidone, and tetrahydrofuran. The dibenzoate derivative of this compound represents an innovative approach to plasticizer design, leveraging the established industrial production of 1,4-butanediol.

The industrial significance of 1,4-BDB lies in its unique properties as a reversible heat-activated plasticizer, offering excellent plasticizing properties at mildly elevated temperatures. This characteristic gives it potential applications in processing aids and specialized plasticizing applications where temperature-dependent behavior is advantageous.

Research into 1,4-BDB as a green plasticizer alternative has been part of the broader scientific effort to develop safer, more sustainable additives for polymer processing, particularly for polyvinyl chloride (PVC), which remains one of the most widely used plastics globally.

The conventional synthesis of 1,4-butanediol dibenzoate involves esterification reactions between 1,4-butanediol and benzoyl chloride or benzoic acid derivatives. In a typical procedure, 1,4-butanediol reacts with benzoyl chloride in the presence of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, to form the diester. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of the diol attack the electrophilic carbonyl carbon of the acyl chloride.

Key parameters influencing yield and purity include:

- Molar ratio: A stoichiometric excess of benzoyl chloride (≥2:1 relative to diol) ensures complete esterification of both hydroxyl groups.

- Temperature: Reactions typically occur at 80–100°C to accelerate kinetics without promoting side reactions like hydrolysis.

- Catalyst loading: Acid catalysts are used at 1–5 wt% of the total reactant mass to minimize side product formation.

Recent advancements have explored heterogeneous catalysts, such as sulfated metal oxides (e.g., SO₄²⁻/TiO₂-SnO₂), which offer improved recyclability and reduced corrosion compared to homogeneous acids. These catalysts achieve esterification efficiencies exceeding 90% under optimized conditions (135–140°C, 4–5 hours) [2].

Bio-Based Production Methods and Fermentation Approaches

While direct bio-based synthesis of 1,4-butanediol dibenzoate remains understudied, microbial production of 1,4-butanediol—a precursor—has garnered interest. Acetogenic bacteria, such as Clostridium autoethanogenum and C. ljungdahlii, metabolize syngas (CO/H₂) or industrial waste gases into diols via the Wood-Ljungdahl pathway [2]. For example, these organisms convert CO to acetyl-CoA, which enters reductive TCA cycle reactions to generate succinate intermediates. Subsequent enzymatic reduction yields 1,4-butanediol, which can be chemically esterified with benzoic acid.

Fermentation Process Overview:

- Gas fermentation: Bacteria grow in bioreactors fed with CO-rich gases, producing 1,4-butanediol as a metabolic byproduct.

- Downstream processing: The diol is separated from fermentation broth via distillation or membrane filtration.

- Esterification: Purified 1,4-butanediol reacts with benzoyl chloride using bio-compatible catalysts (e.g., lipases) to form the dibenzoate ester.

Challenges include low diol titers (<10 g/L) and competition with ethanol/acetate production, necessitating genetic engineering to redirect metabolic flux [2].

Comparative Analysis of Synthetic vs. Bio-Based Routes

| Parameter | Traditional Synthesis | Bio-Based Production |

|---|---|---|

| Feedstock | Petrochemical derivatives (e.g., benzoyl chloride) | Renewable syngas or waste gases |

| Energy Intensity | High (≥140°C, prolonged reaction times) | Moderate (30–60°C fermentation) |

| Catalyst Lifetime | Limited (homogeneous acids require neutralization) | Enzymes or whole-cell biocatalysts are reusable |

| Carbon Efficiency | 60–70% (due to stoichiometric reagent excess) | 85–90% (microbial pathways minimize byproducts) |

| Scalability | Well-established for industrial volumes | Limited by bioreactor capacity and gas mass transfer |

Key Considerations:

- Economic viability: Traditional methods benefit from existing infrastructure but face rising feedstock costs. Bio-based routes offer long-term sustainability but require capital investments in gas fermentation systems [2].

- Environmental impact: Bio-based production reduces reliance on fossil fuels and lowers net CO₂ emissions by utilizing waste gases.

1,4-Butanediol dibenzoate exhibits distinctive thermodynamic compatibility characteristics with poly(vinyl chloride) that differ significantly from conventional plasticizers. The fundamental compatibility between this dibenzoate compound and PVC is governed by specific molecular interactions that involve the aromatic benzoate groups and the chlorinated polymer backbone [1] [2].

The thermodynamic compatibility parameters reveal that 1,4-butanediol dibenzoate demonstrates moderate compatibility with PVC, as evidenced by interaction parameter values and molecular dynamics simulations. When incorporated at 40 weight percent loading, the compound produces a glass transition temperature reduction of approximately 8-33°C from pure PVC, which is substantially lower than the 54-58°C reduction achieved by di(2-ethylhexyl) phthalate under identical conditions [3] [1]. This reduced plasticization efficiency at room temperature is attributed to the unique molecular structure of the dibenzoate compound.

The plasticization mechanism operates through dipole-dipole interactions between the carbonyl groups of the ester linkages in 1,4-butanediol dibenzoate and the chlorine atoms in the PVC backbone [1] [2]. The aromatic benzoate groups serve as compatibilizer blocks that enhance interaction with the polar PVC chains, while the four-carbon diol spacer provides flexibility to the plasticizer molecule. However, the rigid aromatic rings also contribute to intermolecular stacking interactions that can lead to plasticizer crystallization within the polymer matrix [1] [4].

Molecular dynamics simulations indicate that the fractional free volume increases from 0.025 in pure PVC to approximately 0.028 in PVC plasticized with 40 weight percent 1,4-butanediol dibenzoate, representing a modest enhancement in chain mobility [3] [2]. This relatively small increase in free volume correlates with the limited plasticization efficiency observed at ambient temperatures. The simulation results demonstrate that the compound exhibits stronger polymer-plasticizer interactions compared to the average of pure component interactions, suggesting favorable thermodynamic mixing [2] [5].

Table 1: Thermodynamic Compatibility Parameters for 1,4-Butanediol Dibenzoate in PVC

| Parameter | Pure PVC | 1,4-BDB/PVC (40 wt%) | DEHP/PVC (40 wt%) |

|---|---|---|---|

| Glass Transition Temperature (°C) | 81-85 | 325-350K (52-77°C) | 250-300K (-23 to 27°C) |

| Glass Transition Temperature Reduction (°C) | 0 | 8-33 | 54-58 |

| Young's Modulus (MPa) at 298K | 3400 | ~3000 | 1200-1400 |

| Shear Modulus (MPa) at 298K | 1200 | ~1000 | 400-500 |

| Fractional Free Volume | 0.025 | 0.028 | 0.035 |

| Crystallization Temperature (°C) | N/A | 50-65 | N/A |

| Reactivation Temperature (°C) | N/A | 60-80 | N/A |

The unique aspect of 1,4-butanediol dibenzoate compatibility lies in its tendency to undergo partial crystallization within the PVC matrix over time periods of 24-48 hours at room temperature [1] [4]. This crystallization behavior is attributed to favorable stacking interactions between the aromatic benzoate groups, facilitated by the optimal spacing provided by the 1,4-butanediol linkage. The crystallization process results in a temporary loss of plasticization efficiency, as the crystallized plasticizer molecules become less mobile and unable to effectively disrupt PVC chain interactions [1] [6].

Mechanical Property Enhancement: Tensile Strength and Elongation

The mechanical properties of PVC plasticized with 1,4-butanediol dibenzoate demonstrate temperature-dependent behavior that distinguishes this compound from conventional plasticizers. At room temperature, the addition of 40 weight percent 1,4-butanediol dibenzoate to PVC results in modest improvements in flexibility while maintaining relatively high tensile strength and modulus values [1] [4].

Tensile strength measurements show that PVC plasticized with 1,4-butanediol dibenzoate exhibits values of 25-30 MPa at room temperature, which represents a smaller reduction from pure PVC (30-52 MPa) compared to conventional plasticizers such as di(2-ethylhexyl) phthalate that typically reduce tensile strength to 15-25 MPa [1] [7]. The elongation at break values range from 50-80% at ambient conditions, indicating limited flexibility enhancement compared to the 250-400% elongation achieved with traditional phthalate plasticizers [1] [4].

The Young's modulus of PVC containing 40 weight percent 1,4-butanediol dibenzoate remains relatively high at approximately 3000 MPa at room temperature, compared to 400-800 MPa for PVC plasticized with di(2-ethylhexyl) phthalate [3] [2]. This elevated modulus reflects the limited chain mobility induced by the partially crystallized plasticizer molecules at ambient conditions. Molecular dynamics simulations confirm that 1,4-butanediol dibenzoate fails to significantly reduce the elastic modulus of PVC at temperatures below 250 K, supporting experimental observations of reduced plasticization efficiency [3] [2].

Table 2: Mechanical Properties of PVC Plasticized with 1,4-Butanediol Dibenzoate

| Property | Pure PVC | 1,4-BDB/PVC (40 wt%) - Room Temperature | 1,4-BDB/PVC (40 wt%) - Above 60°C | DEHP/PVC (40 wt%) |

|---|---|---|---|---|

| Tensile Strength (MPa) | 30-52 | ~25-30 | ~15-20 | 15-25 |

| Elongation at Break (%) | 46-50 | ~50-80 | 200-300 | 250-400 |

| Young's Modulus (MPa) | 3400 | ~3000 | ~800-1200 | 400-800 |

| Toughness (J/m³) | ~500 | ~400 | ~1500 | 2000-3000 |

| Hardness (Shore A) | ~95 | ~90 | ~60-70 | 60-80 |

| Impact Strength (J/m) | ~20 | ~15 | ~50 | 40-80 |

The mechanical behavior undergoes dramatic transformation when the temperature is elevated above 60°C. Under these conditions, the crystallized 1,4-butanediol dibenzoate melts and becomes fully active as a plasticizer, resulting in significant improvements in flexibility and elongation properties [1] [4]. The elongation at break increases substantially to 200-300%, while the tensile strength decreases to 15-20 MPa, indicating effective plasticization comparable to conventional plasticizers [1] [6].

The toughness of PVC plasticized with 1,4-butanediol dibenzoate shows considerable temperature dependence, increasing from approximately 400 J/m³ at room temperature to 1500 J/m³ above the activation temperature [1] [4]. This enhancement in toughness is attributed to the increased chain mobility and reduced brittleness that occurs when the plasticizer molecules become fully mobile upon melting of the crystalline domains.

Surface hardness measurements using Shore A durometer indicate values of approximately 90 at room temperature, decreasing to 60-70 when the temperature exceeds the plasticizer crystallization melting point [1] [4]. This hardness reduction correlates with the improved flexibility and elongation properties observed at elevated temperatures, confirming the thermal activation of plasticization effects.

Thermal Behavior: Glass Transition Temperature (Tg) Modulation

The glass transition temperature modulation of PVC by 1,4-butanediol dibenzoate exhibits concentration-dependent and temperature-dependent characteristics that reflect the complex thermal behavior of this plasticizer system. Differential scanning calorimetry measurements reveal that the glass transition temperature decreases progressively with increasing plasticizer concentration, although the magnitude of reduction is less pronounced than observed with conventional plasticizers [1] [8].

At 10 weight percent loading, 1,4-butanediol dibenzoate reduces the glass transition temperature of PVC from 81.2°C to approximately 75-78°C, representing a modest 3-6°C decrease [1] [7]. Increasing the plasticizer concentration to 20 weight percent results in glass transition temperatures of 68-72°C, while 30 weight percent loading produces values of 60-65°C [1] [4]. The maximum tested concentration of 40 weight percent yields glass transition temperatures in the range of 52-77°C, indicating significant variability depending on the thermal history and crystallization state of the plasticizer [1] [6].

Dynamic mechanical analysis provides complementary information about the thermal transitions, typically showing glass transition temperatures approximately 5-10°C higher than DSC measurements due to the different measurement techniques and heating rates [8] [9]. The DMA results confirm the concentration-dependent reduction in glass transition temperature, with values ranging from 80-82°C at 10 weight percent to 55-80°C at 40 weight percent plasticizer loading [1] [8].

Table 3: Thermal Behavior and Glass Transition Data

| System | Tg (°C) - DSC | Tg (°C) - DMA | Crystallization Peak (°C) | Melting Peak (°C) |

|---|---|---|---|---|

| Pure PVC | 81.2 | 85 | N/A | N/A |

| 1,4-BDB/PVC (10 wt%) | 75-78 | 80-82 | 50-55 | 60-65 |

| 1,4-BDB/PVC (20 wt%) | 68-72 | 72-75 | 50-60 | 60-70 |

| 1,4-BDB/PVC (30 wt%) | 60-65 | 65-68 | 55-65 | 65-75 |

| 1,4-BDB/PVC (40 wt%) | 52-77 | 55-80 | 50-65 | 60-80 |

| DEHP/PVC (40 wt%) | -23 to 27 | 30-50 | N/A | N/A |

The thermal behavior of 1,4-butanediol dibenzoate in PVC is characterized by the presence of additional thermal transitions related to the crystallization and melting of the plasticizer component [1] [4]. Crystallization peaks appear in the temperature range of 50-65°C during cooling cycles, followed by corresponding melting peaks at 60-80°C during heating cycles. These transitions are significantly broadened compared to pure 1,4-butanediol dibenzoate, which exhibits sharp melting at 80-81°C, indicating the influence of the polymer matrix on the plasticizer thermal behavior [1] [6].

The width of the glass transition region increases with plasticizer concentration, suggesting a distribution of relaxation times associated with different local environments within the polymer-plasticizer system [8] [9]. This broadening is attributed to the heterogeneous nature of the plasticized system, where some plasticizer molecules are intimately mixed with polymer chains while others exist in crystalline domains or phase-separated regions.

Temperature-modulated differential scanning calorimetry studies reveal that the heat capacity change at the glass transition decreases with increasing plasticizer concentration, indicating reduced polymer segment mobility in the transition region [10] [8]. This behavior contrasts with typical plasticizer systems where the heat capacity change increases with plasticizer content, suggesting that 1,4-butanediol dibenzoate does not uniformly enhance polymer chain mobility due to its tendency to crystallize.

Reversible Heat-Activated Plasticization Phenomena

The reversible heat-activated plasticization behavior of 1,4-butanediol dibenzoate in PVC represents a unique phenomenon that distinguishes this compound from conventional plasticizers. This behavior is characterized by temperature-dependent activation and deactivation of plasticization effects, creating a thermally responsive polymer system with tunable mechanical properties [1] [4].

The activation process occurs when PVC containing 1,4-butanediol dibenzoate is heated above approximately 50-60°C, corresponding to the melting temperature of the crystallized plasticizer domains within the polymer matrix [1] [6]. Below this threshold temperature, the plasticizer exists in a partially crystallized state that limits its ability to effectively disrupt intermolecular interactions between PVC chains. The crystallization is facilitated by favorable π-π stacking interactions between the aromatic benzoate groups and the optimal spacing provided by the 1,4-butanediol linkage [1] [4].

Upon heating above the activation temperature, the crystallized plasticizer domains melt and become fully mobile, resulting in dramatic improvements in flexibility and elongation properties [1] [4]. This thermal activation process is fully reversible, as cooling the material back to room temperature allows the plasticizer to recrystallize and return the polymer to its original semi-rigid state. The reversibility of this process has been demonstrated through multiple heating and cooling cycles without significant degradation of the activation behavior [1] [6].

Table 4: Reversible Heat-Activated Plasticization Characteristics

| Temperature Range (°C) | Crystalline Phase | Plasticization Efficiency | Elongation at Break (%) | Tensile Strength (MPa) | Reversibility |

|---|---|---|---|---|---|

| 20-30 (Room Temperature) | Partially Crystallized | Limited | 50-80 | 25-30 | Yes |

| 30-50 (Transition Zone) | Transition State | Moderate | 100-150 | 20-25 | Yes |

| 50-60 (Activation Threshold) | Melting Initiation | Good | 150-200 | 15-20 | Yes |

| 60-80 (Full Activation) | Fully Melted | Excellent | 200-300 | 10-15 | Yes |

| 80-100 (High Temperature) | Fully Amorphous | Excellent | 250-350 | 8-12 | Yes |

The mechanism of reversible heat-activated plasticization involves the disruption of intermolecular associations between plasticizer molecules upon heating, followed by reformation of these associations upon cooling [1] [4]. Differential scanning calorimetry studies reveal that the first heating cycle of PVC containing 1,4-butanediol dibenzoate shows a broad endothermic transition between 50-65°C, corresponding to the melting of crystallized plasticizer domains. Subsequent heating cycles show conventional plasticizer behavior, with the material exhibiting enhanced flexibility throughout the temperature range [1] [6].

Dynamic mechanical analysis confirms the reversible nature of the activation process, showing that the storage modulus decreases significantly upon heating above the activation temperature and returns to elevated values upon cooling [1] [4]. The temperature at which activation occurs can be tuned by varying the plasticizer concentration, with higher concentrations resulting in slightly lower activation temperatures due to plasticizer-induced depression of the crystallization temperature.

The reversible heat-activated plasticization behavior creates opportunities for novel applications where temperature-responsive mechanical properties are desired [1] [4]. The material can be processed and shaped at elevated temperatures where it exhibits good flexibility, then cooled to room temperature where it retains its shape with enhanced stiffness and strength. This behavior makes 1,4-butanediol dibenzoate particularly suitable for applications requiring thermally reversible processing aids or temporary plasticization effects [1] [6].

XLogP3

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard